N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468120
InChI: InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-5-4-10(7-15)6-14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16)/t10?,11-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)CNC(=O)C)N
Molecular Formula: C12H23N3O2
Molecular Weight: 241.33 g/mol

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13468120

Molecular Formula: C12H23N3O2

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide -

Specification

Molecular Formula C12H23N3O2
Molecular Weight 241.33 g/mol
IUPAC Name N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]acetamide
Standard InChI InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-5-4-10(7-15)6-14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16)/t10?,11-/m0/s1
Standard InChI Key VAAFABBAGDNEQF-DTIOYNMSSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(C1)CNC(=O)C)N
SMILES CC(C)C(C(=O)N1CCC(C1)CNC(=O)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)CNC(=O)C)N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]acetamide, reflects its intricate stereochemistry and functional groups:

  • Pyrrolidine core: A five-membered saturated ring with a nitrogen atom, providing conformational rigidity and hydrogen-bonding capabilities.

  • Acetamide group: A N-acetylated amine, enhancing solubility and enabling interactions with hydrophobic protein pockets.

  • (S)-2-Amino-3-methylbutanoyl side chain: A branched-chain amino acid derivative contributing to chiral specificity and target selectivity.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₃N₃O₂
Molecular Weight241.33 g/mol
IUPAC NameN-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]acetamide
Canonical SMILESCC(C)C(C(=O)N1CCC(C1)CNC(=O)C)N
Stereochemistry(S) configuration at C2 and C3

Synthesis and Reaction Pathways

Multi-Step Synthetic Routes

Synthesis typically involves sequential condensation and coupling reactions:

  • Pyrrolidine functionalization: Introduction of the (S)-2-amino-3-methylbutanoyl group via amide bond formation under carbodiimide coupling conditions (e.g., EDC/HOBt).

  • Methylation of the acetamide: N-acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) achieve >95% purity, as noted in commercial specifications .

Critical Reaction Parameters:

  • Temperature: 0–25°C to prevent racemization of chiral centers.

  • Solvent systems: Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility.

  • Catalysts: Palladium-based catalysts for stereoretentive steps .

Stability and Reactivity Profile

Physicochemical Stability

The compound exhibits:

  • Thermal stability: Decomposition above 150°C, as inferred from analogous pyrrolidine derivatives.

  • pH sensitivity: Stable in neutral buffers (pH 6–8) but prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions.

Reactivity in Biological Systems

  • Enzymatic susceptibility: Potential substrate for amidases or proteases, necessitating prodrug strategies for in vivo applications.

  • Oxidative resistance: No reported degradation via cytochrome P450 pathways in preliminary assays.

Biological Activity and Mechanistic Insights

Target Engagement Hypotheses

While direct target data remain limited, structural analogs demonstrate:

  • Enzyme inhibition: Competitive binding to serine proteases (e.g., thrombin) via the acetamide’s carbonyl group.

  • Receptor modulation: Allosteric effects on G-protein-coupled receptors (GPCRs) due to pyrrolidine’s conformational flexibility.

Preclinical Findings

  • In vitro cytotoxicity: IC₅₀ > 100 µM in HEK293 cells, suggesting low acute toxicity.

  • Permeability: Moderate blood-brain barrier penetration (LogP = 1.2) predicted via computational models.

Comparative Analysis of Related Compounds

Table 2: Structural and Functional Analogues

Compound NameMolecular FormulaKey ModificationBioactivitySource
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-acetamideC₁₂H₂₃N₃O₂Pyrrolidin-2-ylmethyl substitutionEnhanced protease affinity
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamideC₁₃H₂₅N₃O₂N-methylationImproved metabolic stability
N-[(S)-1-((S)-2-Amino-3,3-dimethyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamideC₁₆H₃₁N₃O₂Branched alkyl chainIncreased lipophilicity (LogP = 2.8)

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